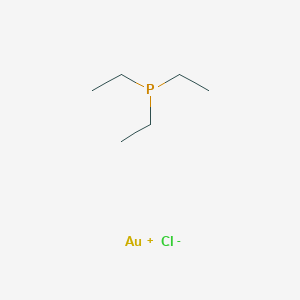
Chloro(triethylphosphine)gold(I)
Overview
Description
Chloro(triethylphosphine)gold(I) is an Auranofin (AF)-related compound showing very similar biological and pharmacological properties . Like AF, it exhibits potent antiproliferative properties in vitro toward a variety of cancer cell lines and is a promising anticancer drug candidate .
Synthesis Analysis
The complex is prepared by reducing chloroauric acid with triphenylphosphine in 95% ethanol . It can also be prepared by treating a thioether complex of gold like (dimethyl sulfide)gold(I) chloride, [(Me2S)AuCl], with triphenylphosphine .Molecular Structure Analysis
The molecular weight of Chloro(triethylphosphine)gold(I) is 350.58 . The linear formula is (C2H5)3PAuCl .Chemical Reactions Analysis
Chloro(triethylphosphine)gold(I) is employed in the cyclization of O-propargyl carbamates to alkylideneoxazolidinones via a 5-exo-digonal pathway at room temperature . It also catalyzes the cycloisomerization of enynes containing a cyclic olefin into highly-fused, polycyclic dienes at room temperature .Physical And Chemical Properties Analysis
Chloro(triethylphosphine)gold(I) is a solid with a boiling point of 210 °C/0.03 mmHg and a melting point of 84-86 °C .Scientific Research Applications
Therapeutic Agent
Chloro(triethylphosphine)gold(I) complexes are effective therapeutic agents used for the treatment of rheumatoid arthritis . These molecules are highly cytotoxic in vitro and can inhibit DNA and protein synthesis .
Catalyst in Organic Synthesis
Chloro(triethylphosphine)gold(I) can act as a catalyst in organic synthesis. It has been employed in the cyclization of O-propargyl carbamates to alkylideneoxazolidinones via a 5-exo-digonal pathway at room temperature .
Catalyst in Cycloisomerization
This compound also catalyzes the cycloisomerization of enynes containing a cyclic olefin into highly-fused, polycyclic dienes at room temperature .
Quantum Dot Sources
Researchers at the University of Waterloo IQC have efficiently produced nearly perfect entangled photon pairs from quantum dot sources using Chloro(triethylphosphine)gold(I) .
Mechanism of Action
Target of Action
Chloro(triethylphosphine)gold(I), also known as Et3PAuCl, is a gold-based compound that exhibits potent antiproliferative properties in vitro toward a variety of cancer cell lines . It primarily targets cancer cells, particularly colorectal cancer cells . The compound’s primary target is the cellular pathways involved in cell proliferation and survival .
Mode of Action
Et3PAuCl interacts with its targets by inhibiting crucial signaling pathways, specifically the ERK and AKT pathways . This inhibition disrupts the normal functioning of these pathways, leading to a decrease in cell proliferation and survival . The compound’s mode of action is DNA-independent , which distinguishes it from many traditional anticancer agents.
Biochemical Pathways
The compound affects the ERK and AKT signaling pathways . These pathways play critical roles in regulating cell proliferation, survival, and differentiation. By inhibiting these pathways, Et3PAuCl disrupts the normal cellular processes, leading to apoptosis (programmed cell death) and autophagy .
Pharmacokinetics
It is known that the compound exhibits similar biological and pharmacological properties to auranofin (af), an established gold(i) drug . Like AF, Et3PAuCl is thought to have good bioavailability
Result of Action
The result of Et3PAuCl’s action is a significant reduction in cell proliferation and an increase in cell death . This is achieved through the induction of apoptosis and autophagy in the targeted cells . Moreover, the compound elicits even greater cytotoxic effects when encapsulated in biocompatible PLGA–PEG nanoparticles .
Safety and Hazards
Future Directions
Chloro(triethylphosphine)gold(I) is a promising anticancer drug candidate . Encapsulation of Chloro(triethylphosphine)gold(I) in biocompatible PLGA–PEG nanoparticles has been evaluated, and the new formulation elicits even greater cytotoxic effects in colorectal cancer (CRC) cells . This suggests a potential future direction for the use of Chloro(triethylphosphine)gold(I) in cancer treatment.
properties
IUPAC Name |
chlorogold;triethylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15P.Au.ClH/c1-4-7(5-2)6-3;;/h4-6H2,1-3H3;;1H/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBBXLKWGHAVHP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(CC)CC.Cl[Au] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15AuClP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Triethylphosphine)gold chloride | |
CAS RN |
15529-90-5 | |
| Record name | Chloro(triethylphosphine)gold | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15529-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloro(triethylphosphine)gold | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.960 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




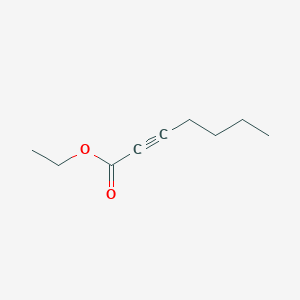
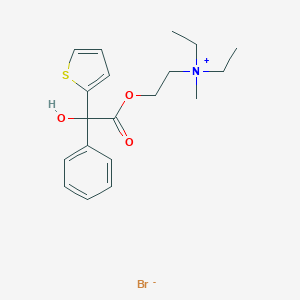

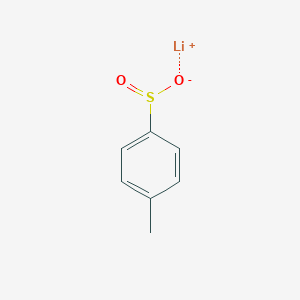

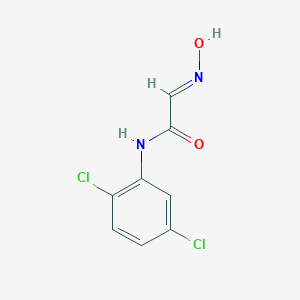


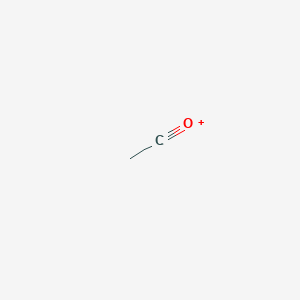
![2,7-Dimethylcinnolino[5,4,3-cde]cinnoline](/img/structure/B97244.png)


